N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-20-9-11-24-21(13-20)28(34)22(27(33)17-5-7-18(29)8-6-17)15-31(24)16-26(32)30-23-14-19(35-2)10-12-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQFMUPLXLEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps may include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction or a Skraup synthesis.
Introduction of the ethoxy group: This step may involve an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Attachment of the fluorobenzoyl group: This can be done through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Coupling with the acetamide moiety: This step may involve an amide coupling reaction using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied. For example, if the compound has anticancer properties, it may inhibit certain kinases or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Fluorobenzoyl derivatives: Compounds like fluoroquinolones, which are used as antibiotics.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl group and the quinoline moiety suggests potential interactions with various biological targets.
Structural Formula
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Targeting Specific Kinases : Studies have demonstrated that it can inhibit certain kinases involved in cancer cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties of this compound. It may help in conditions such as neurodegenerative diseases by:
- Reducing Oxidative Stress : The compound shows potential in scavenging free radicals and reducing oxidative damage.
- Modulating Neuroinflammation : It may inhibit inflammatory pathways that contribute to neurodegeneration.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Kinase inhibition |
In Vivo Studies
Animal models have also been used to evaluate the therapeutic potential of this compound:
- Xenograft Models : In xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to controls.
- Neuroprotective Models : In models of induced neurodegeneration, administration led to improved cognitive function and reduced neuronal loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
